molecular formula C10H10F3NO4S B1439110 2,2,2-Trifluoroethyl 4-(methylsulfonyl)phenylcarbamate CAS No. 1087788-82-6

2,2,2-Trifluoroethyl 4-(methylsulfonyl)phenylcarbamate

Cat. No. B1439110
M. Wt: 297.25 g/mol
InChI Key: XTNCXCTYXJTBPR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 2,2,2-Trifluoroethyl 4-(methylsulfonyl)phenylcarbamate is C10H10F3NO4S. Its average mass is 297.251 Da and its monoisotopic mass is 297.028259 Da .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Chemoenzymatic Synthesis

A study demonstrated the chemoenzymatic synthesis of an Odanacatib precursor, utilizing a sequence involving Suzuki‐Miyaura Cross‐Coupling and bioreduction. This process showcased the application of 1‐aryl‐2,2,2‐trifluoroethanones and their bioreduction using alcohol dehydrogenases for producing enantiomerically pure alcohols, highlighting a route towards stereoselective synthesis of significant pharmaceutical compounds (González-Martínez, Gotor, & Gotor‐Fernández, 2019).

Synthesis of Onium Salts

Research into the synthesis of various 2,2,2-trifluoroethyl onium triflates has been reported. This includes the conversion of sulfoxides and N-oxides to corresponding trifluoroethylated salts, showcasing the compound's role in producing trifluoromethylated olefins, highlighting its utility in organic synthesis (Umemoto & Gotoh, 1991).

Molecular Conformations and Hydrogen Bonding

A study on the molecular conformations and hydrogen bonding of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridines derivatives, containing the trifluoromethyl group, revealed insights into their structural characteristics and interactions. This research contributes to the understanding of molecular design principles for developing new compounds with desired properties (Sagar et al., 2017).

Cyclooxygenase-2 Inhibitors

Another study identified [4-[4-(methylsulfonyl)phenyl]-6-(trifluoromethyl)-2-pyrimidinyl] amines and ethers as potent and selective cyclooxygenase-2 inhibitors, showcasing the potential medicinal applications of related compounds in treating inflammation and pain (Swarbrick et al., 2009).

Synthesis of Isoxazolidines

Research on the regio- and stereo-selective synthesis of trifluoromethylated isoxazolidines through 1,3-dipolar cycloaddition further demonstrates the compound's utility in producing intermediates for synthesizing syn-3-amino alcohols, important in medicinal chemistry (Tsuge, Okano, & Eguchi, 1995).

Safety And Hazards

Safety data suggests that this compound may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity, with the respiratory system being a potential target . Personal protective equipment/face protection should be worn when handling this compound, and it should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(4-methylsulfonylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO4S/c1-19(16,17)8-4-2-7(3-5-8)14-9(15)18-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNCXCTYXJTBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trifluoroethyl 4-(methylsulfonyl)phenylcarbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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